Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a methyl ester at position 6 and a 2,3-dimethoxybenzamido substituent at position 2 of the benzothiazole core. Its synthesis typically involves functionalization of the 2-amino group of methyl 2-aminobenzo[d]thiazole-6-carboxylate (compound A, as described in ) via amidation or nucleophilic substitution reactions .
Properties
IUPAC Name |
methyl 2-[(2,3-dimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-23-13-6-4-5-11(15(13)24-2)16(21)20-18-19-12-8-7-10(17(22)25-3)9-14(12)26-18/h4-9H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXHOHJSTSETQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves the condensation of 2,3-dimethoxybenzoic acid with 2-aminobenzothiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate exhibits significant potential as a pharmacological agent. Its derivatives have been studied for their activity against various diseases, including cancer and bacterial infections.
Anticancer Activity
Research has indicated that compounds related to this compound can inhibit the growth of cancer cells. For instance, studies have shown that thiazole derivatives possess cytotoxic properties against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in cell proliferation .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Its structural features allow it to interact with bacterial enzymes, potentially leading to the development of new antibiotics that can combat resistant strains. The benzothiazole moiety is particularly noted for its role in enhancing the bioactivity of such compounds .
Material Science
In material science, this compound is being explored for its applications in organic electronics and photonic devices.
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for use in OLEDs. Its ability to emit light when an electric current passes through it has been investigated for potential applications in display technologies . The integration of thiazole derivatives into polymer matrices can enhance the performance and stability of OLEDs.
Photovoltaic Cells
Research into photovoltaic applications indicates that incorporating this compound into solar cell designs could improve energy conversion efficiency. The charge transport properties of thiazole derivatives facilitate better electron mobility within the photovoltaic layer .
Biochemical Research
This compound is also relevant in biochemical research, particularly in enzyme inhibition studies.
Enzyme Inhibition
The compound has been evaluated as a potential inhibitor of various enzymes involved in metabolic pathways. For example, its interaction with proteases and kinases has been studied to understand its role in modulating biological processes related to disease states .
Drug Development
The compound serves as a lead structure for the development of novel therapeutics targeting specific diseases. Its ability to modify biological pathways makes it a candidate for further optimization and clinical trials .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-Aminobenzo[d]thiazole-6-carboxylate (Compound A)
- Structure: Lacks the 2,3-dimethoxybenzamido group, featuring only a methyl ester at position 6 and an amino group at position 2.
- Synthesis: Prepared via cyclization of methyl 4-aminobenzoate with KSCN and bromine in glacial acetic acid .
- Role : Serves as a precursor for further functionalization, such as amidation (to introduce the dimethoxybenzamido group) or alkylation.
Methyl 4-(Benzyloxy)-2-(methylamino)benzo[d]thiazole-6-carboxylate
- Structure: Contains a benzyloxy group at position 4 and a methylamino group at position 2.
- Synthesis : Achieved via nucleophilic substitution of a 2-bromo intermediate with methylamine in THF .
Methyl 2-(Phenylsulfanyl)thieno[2,3-d]thiazole-6-carboxylate
- Structure: Substitutes the benzothiazole core with a thieno[2,3-d]thiazole system and a phenylsulfanyl group at position 2.
- Synthesis: Involves coupling of a thiol with a brominated thienothiazole precursor .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the pharmacological implications based on current research.
- Molecular Formula: C17H18N2O4S
- Molar Mass: 342.37 g/mol
- Density: 1.386 g/cm³ (predicted)
- pKa: 8.60 (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with various amines and carboxylic acids under controlled conditions. The synthetic route often includes steps such as:
- Formation of the benzothiazole core.
- Introduction of the methoxy and amide functionalities.
- Methylation to yield the final ester product.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its pharmacological properties.
Anticonvulsant Activity
Research has indicated that compounds with a similar benzothiazole structure exhibit anticonvulsant properties. For instance, derivatives were tested in models like the maximal electroshock (MES) test, showing significant protective indices against seizures. Compounds with structural similarities demonstrated effective GABAergic neurotransmission modulation, which is crucial for anticonvulsant efficacy .
Antimicrobial Activity
A study evaluating a series of benzothiazole derivatives found that while some exhibited moderate antimicrobial activity against various bacterial strains (e.g., Staphylococcus aureus), this compound's specific activity remains less documented. However, related compounds have shown cytotoxic effects against certain cancer cell lines, suggesting potential for further exploration in oncology .
Cytotoxicity and Antiproliferative Effects
In vitro evaluations have demonstrated that some benzothiazole derivatives possess cytotoxic effects against human lymphocyte cell lines, indicating a potential for antiproliferative activity against cancers. The cytotoxic concentration (CC50) values suggest that modifications in the molecular structure can enhance or reduce biological activity .
Case Studies and Research Findings
Q & A
Q. What are the critical steps in synthesizing Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate?
The synthesis involves sequential functionalization of the benzothiazole core. Key steps include:
- Amidation : Reacting 2-aminobenzo[d]thiazole-6-carboxylate derivatives with 2,3-dimethoxybenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the amide bond .
- Esterification : Protecting the carboxylic acid group as a methyl ester using methanol and a catalyst (e.g., H₂SO₄ or DCC) .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the product .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm amide/ester formation (e.g., δ 8.3–8.5 ppm for aromatic protons, δ 3.8–4.0 ppm for methoxy groups) .
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z ~399.1) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (ester C-O) .
Q. How can researchers assess the compound’s initial biological activity in vitro?
- Anticancer assays : Test pro-apoptotic activity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), monitoring IC₅₀ values .
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays to identify potential targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Temperature : Elevated temperatures (70–100°C) for amidation accelerate reaction kinetics but may require inert atmospheres to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Catalysts : Use of coupling agents (e.g., HATU, EDCI) for amide bond formation increases yields from ~50% to >80% .
Q. What structural analogs of this compound exhibit enhanced bioactivity, and why?
Comparative studies of benzothiazole derivatives (see table below) reveal:
| Compound Modification | Bioactivity Change | Reference |
|---|---|---|
| Replacement of 2,3-dimethoxy with 4-Cl | Increased kinase inhibition | |
| Methyl ester → Ethyl ester | Improved metabolic stability | |
| Substituent electronegativity and steric effects critically influence target binding . |
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
- Batch variability : Characterize compound purity via HPLC (>95%) and confirm solubility in assay media .
Q. What crystallization strategies are effective for X-ray diffraction studies?
Q. What is the hypothesized mechanism of action for this compound’s anticancer activity?
Preliminary data suggest:
- Apoptosis induction : Upregulation of caspase-3/7 and PARP cleavage in treated cells .
- Reactive oxygen species (ROS) : ROS generation correlates with dose-dependent cytotoxicity .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
Q. How can computational modeling guide derivative design?
- Docking studies : Use AutoDock Vina to predict binding to Hsp90 or DNA gyrase, prioritizing substituents with high affinity scores .
- QSAR models : Correlate logP values with cytotoxicity to optimize hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
